![molecular formula C18H13NO4 B5216045 N-(2-methoxydibenzo[b,d]furan-3-yl)-2-furamide](/img/structure/B5216045.png)
N-(2-methoxydibenzo[b,d]furan-3-yl)-2-furamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-methoxydibenzo[b,d]furan-3-yl)-2-furamide, also known as DBF, is a synthetic compound that has been extensively studied for its potential therapeutic effects. DBF belongs to a class of compounds called furanocoumarins, which are known for their diverse biological activities. In recent years, DBF has gained attention for its potential as a treatment for various diseases, including cancer and inflammation.
作用机制
The mechanism of action of N-(2-methoxydibenzo[b,d]furan-3-yl)-2-furamide is not fully understood, but it is thought to act through multiple pathways. In cancer cells, N-(2-methoxydibenzo[b,d]furan-3-yl)-2-furamide has been shown to induce apoptosis by activating caspase-dependent and caspase-independent pathways. N-(2-methoxydibenzo[b,d]furan-3-yl)-2-furamide also inhibits angiogenesis by suppressing the expression of vascular endothelial growth factor (VEGF) and its receptor. In inflammation, N-(2-methoxydibenzo[b,d]furan-3-yl)-2-furamide inhibits the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) by suppressing the nuclear factor-kappa B (NF-κB) pathway.
Biochemical and Physiological Effects:
N-(2-methoxydibenzo[b,d]furan-3-yl)-2-furamide has been shown to have a number of biochemical and physiological effects. In cancer cells, N-(2-methoxydibenzo[b,d]furan-3-yl)-2-furamide inhibits the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. N-(2-methoxydibenzo[b,d]furan-3-yl)-2-furamide also inhibits the expression of the anti-apoptotic protein Bcl-2, which is overexpressed in many types of cancer. In inflammation, N-(2-methoxydibenzo[b,d]furan-3-yl)-2-furamide inhibits the activation of immune cells such as macrophages and neutrophils, which are involved in the inflammatory response.
实验室实验的优点和局限性
N-(2-methoxydibenzo[b,d]furan-3-yl)-2-furamide has several advantages for lab experiments, including its stability and ease of synthesis. N-(2-methoxydibenzo[b,d]furan-3-yl)-2-furamide is also relatively non-toxic, making it a good candidate for in vitro and in vivo studies. However, one limitation of N-(2-methoxydibenzo[b,d]furan-3-yl)-2-furamide is its poor solubility in water, which can make it difficult to administer in certain experiments. Another limitation is the lack of clinical data on N-(2-methoxydibenzo[b,d]furan-3-yl)-2-furamide, which makes it difficult to assess its potential as a therapeutic agent.
未来方向
There are several potential future directions for N-(2-methoxydibenzo[b,d]furan-3-yl)-2-furamide research. One area of interest is the development of new derivatives of N-(2-methoxydibenzo[b,d]furan-3-yl)-2-furamide with improved solubility and bioavailability. Another area of interest is the investigation of the potential of N-(2-methoxydibenzo[b,d]furan-3-yl)-2-furamide as a treatment for other diseases, such as Alzheimer's disease and diabetes. Additionally, the mechanisms of action of N-(2-methoxydibenzo[b,d]furan-3-yl)-2-furamide in cancer and inflammation are still not fully understood, and further research is needed to elucidate these pathways. Overall, N-(2-methoxydibenzo[b,d]furan-3-yl)-2-furamide has shown promising potential as a therapeutic agent, and further research is needed to fully understand its potential in the treatment of various diseases.
合成方法
N-(2-methoxydibenzo[b,d]furan-3-yl)-2-furamide can be synthesized through a multistep process starting from commercially available starting materials. The synthesis involves the reaction of 2-furoic acid with 2,3-dihydroxybenzaldehyde in the presence of a strong acid catalyst to form a dibenzo[b,d]furan intermediate. This intermediate is then reacted with methoxyamine hydrochloride to form the final product, N-(2-methoxydibenzo[b,d]furan-3-yl)-2-furamide.
科学研究应用
N-(2-methoxydibenzo[b,d]furan-3-yl)-2-furamide has been extensively studied for its potential therapeutic effects in various diseases. In cancer research, N-(2-methoxydibenzo[b,d]furan-3-yl)-2-furamide has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and inhibiting angiogenesis. Inflammation is also an important target for N-(2-methoxydibenzo[b,d]furan-3-yl)-2-furamide, as it has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
属性
IUPAC Name |
N-(2-methoxydibenzofuran-3-yl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO4/c1-21-17-9-12-11-5-2-3-6-14(11)23-16(12)10-13(17)19-18(20)15-7-4-8-22-15/h2-10H,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLUOXCSWRSCYDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=CC=CC=C3O2)NC(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxydibenzo[b,d]furan-3-yl)furan-2-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[(2-chloro-4-methoxyphenoxy)methyl]-N-(2,3-dihydro-1H-inden-1-yl)-3-isoxazolecarboxamide](/img/structure/B5215968.png)
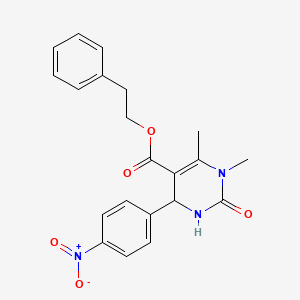
![2-methyl-N-{1-[1-(tetrahydro-2H-thiopyran-4-yl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B5215982.png)
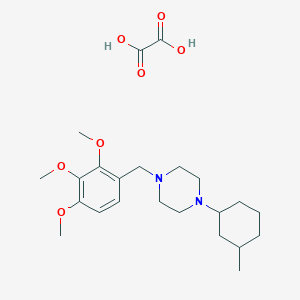

![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(methylthio)benzamide](/img/structure/B5216004.png)
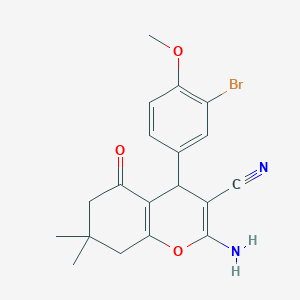
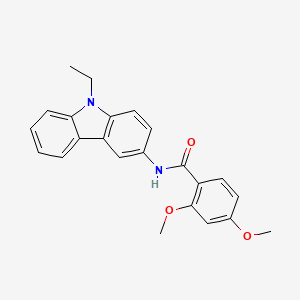
![1,7-dimethyl-5-(1-piperidinylcarbonyl)-3-[3-(trifluoromethyl)benzyl]pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5216016.png)
![2-[(4-amino-5-propyl-4H-1,2,4-triazol-3-yl)thio]-N-cyclohexylacetamide](/img/structure/B5216027.png)
![4-ethyl-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one](/img/structure/B5216032.png)
![1-(2-chloro-6-fluorobenzyl)-4-[3-oxo-3-(1-pyrrolidinyl)propyl]piperidine](/img/structure/B5216040.png)
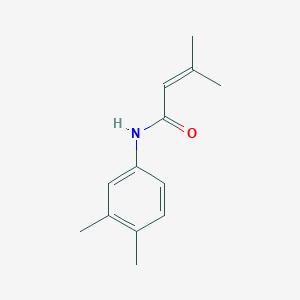
![N-(2-cyanophenyl)-2-{[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B5216065.png)